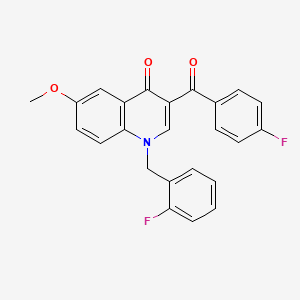
3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the quinoline family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound is involved in synthetic chemistry research, where it acts as a precursor or intermediate in the creation of novel organic molecules. For instance, research has explored the synthesis of quinoline derivatives, which are known for their fluorescence properties and potential as bioactive molecules in drug discovery. These synthetic methodologies facilitate the development of new compounds with potential applications in biochemistry and medicine, particularly for studying biological systems and designing new therapeutic agents (Krapcho et al., 1995; Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Anticancer Evaluation
Another significant application area is the evaluation of antimicrobial and anticancer properties. Compounds structurally related to "3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one" have been synthesized and tested for their efficacy against various bacterial and cancer cell lines. For example, thiazolidin-4-one derivatives combined with quinazolinone showed promising results in in vitro antimicrobial and anticancer screenings, indicating the potential of such compounds in developing new treatments for infections and cancer (Deep et al., 2013).
Radiopharmaceutical Development
The compound's derivatives have also been explored for their utility in radiopharmaceuticals, which are critical in diagnostic imaging and targeted radiotherapy. Research into the radioiodination and biodistribution of benzo[g]quinazolin-4(3H)-one derivatives in tumor-bearing mice has provided insights into developing more potent radiopharmaceuticals for tumor targeting. This research highlights the compound's role in advancing nuclear medicine by contributing to the creation of new diagnostic and therapeutic agents (Al-Salahi et al., 2018).
Pharmacokinetics and Drug Development
Furthermore, studies on the pharmacokinetic properties of related quinazolinone derivatives aim to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Such research is pivotal in drug development, as it informs the optimization of drug candidates for enhanced efficacy, safety, and bioavailability. By examining the pharmacokinetics of these compounds, researchers can better predict their behavior in vivo, guiding the design of more effective therapeutic agents (Chang et al., 2016).
Propiedades
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-18-10-11-22-19(12-18)24(29)20(23(28)15-6-8-17(25)9-7-15)14-27(22)13-16-4-2-3-5-21(16)26/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVFUHYRKPHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)


![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)

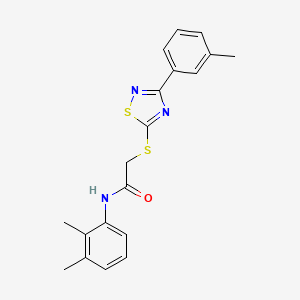
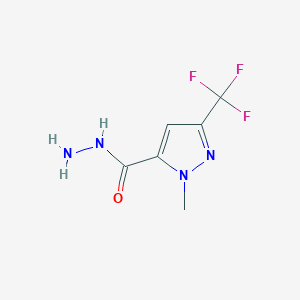
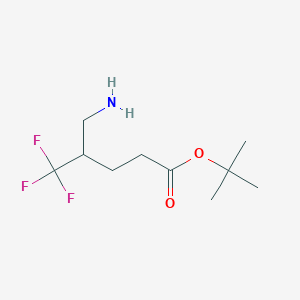
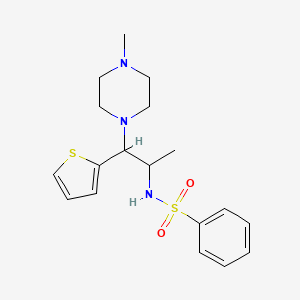
![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)